molecular formula C12H10Cl2N4O2S B10884745 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B10884745
M. Wt: 345.2 g/mol
InChI Key: MIGGMOPKKJFYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditionsThe final step involves the coupling of the dichlorophenyl group to the pyrimidine-sulfanyl intermediate, often using coupling reagents such as EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H10Cl2N4O2S

Molecular Weight

345.2 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C12H10Cl2N4O2S/c13-6-1-2-8(7(14)3-6)16-11(20)5-21-12-17-9(15)4-10(19)18-12/h1-4H,5H2,(H,16,20)(H3,15,17,18,19)

InChI Key

MIGGMOPKKJFYAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

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